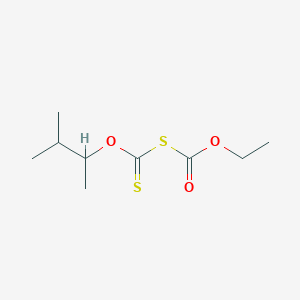

3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate

Description

3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate is an organosulfur compound characterized by a thiodicarbonate core (O=C(S)-S-C(=O)-O) esterified with an ethyl group and a branched 3-(1,2-dimethylpropyl) substituent.

Properties

CAS No. |

65573-08-2 |

|---|---|

Molecular Formula |

C9H16O3S2 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

ethyl 3-methylbutan-2-yloxycarbothioylsulfanylformate |

InChI |

InChI=1S/C9H16O3S2/c1-5-11-8(10)14-9(13)12-7(4)6(2)3/h6-7H,5H2,1-4H3 |

InChI Key |

CWPWVEGNUSTIAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)SC(=S)OC(C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate typically involves the reaction of appropriate alcohols with carbon disulfide and ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiodicarbonate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored and controlled using advanced techniques to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols and other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the thiodicarbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted thiodicarbonates depending on the nucleophile used.

Scientific Research Applications

3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared below with three phosphonofluoridate esters from , which share analogous alkyl substituents but differ in functional groups:

Key Observations :

- Functional Groups: The thiodicarbonate core (S-S bridge) contrasts sharply with the phosphorus-fluorine bonds in phosphonofluoridates. Thiodicarbonates are generally less reactive than phosphonofluoridates, which exhibit higher electrophilicity due to the P-F bond .

- Regulatory Status: The absence of Schedule classification for the thiodicarbonate suggests lower acute toxicity or environmental persistence relative to phosphonofluoridates, which are regulated under chemical weapon conventions or hazardous substance lists .

Physicochemical Properties and Reactivity

- Thiodicarbonates : Typically exhibit moderate solubility in organic solvents and hydrolytic stability under neutral conditions. The S-S bond may undergo redox reactions or cleavage under strongly acidic or alkaline conditions.

- Phosphonofluoridates: Highly reactive due to the labile P-F bond, leading to rapid hydrolysis in water. Their toxicity often arises from irreversible inhibition of acetylcholinesterase, a mechanism less common in thiodicarbonates .

Research Findings and Data Gaps

- Toxicity Data: Limited studies exist on the thiodicarbonate’s acute or chronic toxicity. In contrast, phosphonofluoridates are well-documented for their cholinesterase inhibition .

- Synthetic Routes: Thiodicarbonates are synthesized via esterification of thiodicarbonic acid, while phosphonofluoridates require fluorination of phosphonate precursors.

- Environmental Fate: The thiodicarbonate’s sulfur-rich structure may lead to sulfoxide/sulfone metabolites, whereas phosphonofluoridates degrade into phosphonic acids and fluoride ions .

Biological Activity

3-(1,2-Dimethylpropyl) 1-ethyl thiodicarbonate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of thiodicarbonate compounds typically involves the reaction of carbon disulfide with alkylating agents. For this compound, specific synthetic routes may include the use of dimethylpropyl and ethyl groups in conjunction with thiodicarbonate moieties. The detailed synthetic pathway remains a subject of ongoing research, focusing on optimizing yields and purity.

Thiodicarbonates are known to exhibit various biological activities, primarily through their interactions with cellular targets. The mechanism of action often involves covalent modification of nucleophilic sites on proteins or enzymes, which can lead to inhibition or modulation of specific biological pathways.

- Antimicrobial Activity : Some studies have indicated that compounds similar to thiodicarbonates exhibit antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or function.

- Anticancer Properties : Thiodicarbonates have been investigated for their potential anticancer effects. Certain analogs demonstrated cytotoxic activity in vitro against various cancer cell lines, with IC50 values indicating significant potency at low concentrations.

- Enzyme Inhibition : The ability of thiodicarbonates to act as enzyme inhibitors has been highlighted in several studies. They may interact with key enzymes involved in metabolic pathways, leading to altered cellular metabolism and growth inhibition.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiodicarbonate derivatives, including this compound. Results showed that this compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated an IC50 value of approximately 75 nM, indicating potent anticancer activity that warrants further exploration in vivo.

Data Tables

| Biological Activity | Effect | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | MIC = 32 µg/mL |

| Anticancer | Cytotoxic to HeLa and MCF-7 cells | IC50 = 75 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.